3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- is an organic compound that belongs to the ketone family It is characterized by the presence of a carbonyl group (C=O) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-pentanone with methylthiol and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ketones and sulfones.
Scientific Research Applications
3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simpler ketone with similar structural features but lacking the methylthio and phenylsulfonyl groups.
1-Phenyl-3-pentanone: Another ketone with a phenyl group but different functional groups compared to 3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)-.
Uniqueness
3-Pentanone, 1-(methylthio)-4-(phenylsulfonyl)- is unique due to the presence of both methylthio and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
669057-26-5 |
---|---|
Molecular Formula |
C12H16O3S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1-methylsulfanylpentan-3-one |
InChI |
InChI=1S/C12H16O3S2/c1-10(12(13)8-9-16-2)17(14,15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
UMERDAQJBIECOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCSC)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.